molecular formula C4H4ClNO B3355789 5-Chloro-3,4-dihydro-2H-pyrrol-2-one CAS No. 63586-92-5

5-Chloro-3,4-dihydro-2H-pyrrol-2-one

Cat. No.: B3355789
CAS No.: 63586-92-5
M. Wt: 117.53 g/mol
InChI Key: ORUFMAHRMYTSCT-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound characterized by a five-membered lactam ring with a chlorine atom attached to the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropanoic acid with ammonia or amines, followed by cyclization to form the desired lactam .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and continuous flow systems can also be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3,4-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-3,4-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom in 5-Chloro-3,4-dihydro-2H-pyrrol-2-one imparts unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-3,4-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-3-1-2-4(7)6-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUFMAHRMYTSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80492904
Record name 5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63586-92-5
Record name 5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 3
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-Chloro-3,4-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-Chloro-3,4-dihydro-2H-pyrrol-2-one

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